Beauvericin A vs. Beauvericin: Comparative Antimicrobial Activity Against Mycobacterium tuberculosis and Plasmodium falciparum
Beauvericin A demonstrates equipotent antimycobacterial and antiplasmodial activity relative to beauvericin, establishing it as a directly comparable alternative with distinct structural properties. Both compounds were isolated from the same fungal source and evaluated in parallel bioassays, confirming that the β-methyl modification in beauvericin A does not compromise activity against these two clinically relevant pathogens .
| Evidence Dimension | Antimycobacterial activity (MIC) and antiplasmodial activity (IC₅₀) |
|---|---|
| Target Compound Data | MIC = 25 μg/mL (M. tuberculosis H37Ra); IC₅₀ = 12 μg/mL (P. falciparum K1) |
| Comparator Or Baseline | Beauvericin: MIC = 25 μg/mL (M. tuberculosis H37Ra); IC₅₀ = 12 μg/mL (P. falciparum K1) |
| Quantified Difference | Equivalent activity within experimental error (± 0-fold difference) |
| Conditions | M. tuberculosis H37Ra assay (microplate Alamar Blue); P. falciparum K1 assay (microculture radioisotope method) |
Why This Matters
Beauvericin A offers a structurally distinct but equipotent alternative to beauvericin for antimycobacterial and antiplasmodial screening campaigns, enabling SAR diversification without sacrificing baseline activity.
